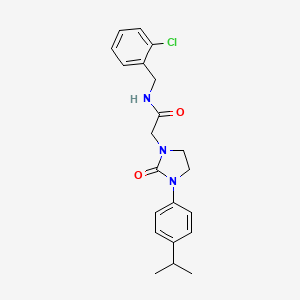

![molecular formula C16H13ClN4OS2 B2750803 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride CAS No. 2034496-35-8](/img/structure/B2750803.png)

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride” is a compound that is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . Compounds based on the BTZ motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ motif involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of compounds based on the BTZ motif is characterized by an electron donor-acceptor (D-A) system . The BTZ motif serves as the acceptor group, while other groups serve as the donors .Chemical Reactions Analysis

Compounds based on the BTZ motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds based on the BTZ motif can be modified by varying the donor groups . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Compounds derived from thiadiazole structures have demonstrated significant antimicrobial and antifungal properties. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anticancer Properties

Another study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, which were synthesized and tested for their biological activities. Some derivatives showed high DNA protective ability and strong antimicrobial activity against specific strains. Notably, one compound exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).

Nematocidal Activity

A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activities. Some compounds outperformed commercial nematicides in tests against Bursaphelenchus xylophilus, offering insights into new nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Anticonvulsant Effects

Stereochemical analysis of thiadiazole anticonvulsants revealed that their activity could be linked to specific molecular arrangements, providing a basis for understanding their mechanisms of action. This insight is crucial for designing more effective anticonvulsant drugs (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Antitumor Activities

Research on novel 1,3,4-thiadiazole analogues has shown significant in vitro and in vivo anticancer activities, suggesting their potential as novel anticancer agents. This demonstrates the versatility of thiadiazole derivatives in the development of new treatments for cancer (Krishna et al., 2020).

Propiedades

IUPAC Name |

4-(2,1,3-benzothiadiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS2.ClH/c1-21-12-5-3-11(4-6-12)17-16-18-15(9-22-16)10-2-7-13-14(8-10)20-23-19-13;/h2-9H,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRVWILCZNZOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)

![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)

![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)

![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)

![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)

![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)

![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)